molecular formula C21H27N3O9 B12777622 N-Phenyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate CAS No. 118989-76-7

N-Phenyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate

Cat. No.: B12777622
CAS No.: 118989-76-7
M. Wt: 465.5 g/mol
InChI Key: MJDKIMXXGQERBL-LVEZLNDCSA-N
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Description

N-Phenyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate is a chemical compound that belongs to the class of piperazine derivatives Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate typically involves the reaction of substituted anilines with bromoacetyl bromide in an aqueous basic medium to form electrophiles, which are then coupled with phenyl piperazine in a polar aprotic medium . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-phenyl-2-(4-methyl-1-piperazinyl)acetamide N-oxide, while reduction may produce N-phenyl-2-(4-methyl-1-piperazinyl)ethanamine .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Phenyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate include:

Uniqueness

This compound is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

118989-76-7

Molecular Formula

C21H27N3O9

Molecular Weight

465.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[4-(2-methylphenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C13H19N3O.2C4H4O4/c1-11-4-2-3-5-12(11)16-8-6-15(7-9-16)10-13(14)17;2*5-3(6)1-2-4(7)8/h2-5H,6-10H2,1H3,(H2,14,17);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

MJDKIMXXGQERBL-LVEZLNDCSA-N

Isomeric SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(=O)N.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(=O)N.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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